N-(3-Acetylnaphthalen-2-yl)acetamide
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Overview
Description
N-(3-Acetylnaphthalen-2-yl)acetamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a naphthalene ring substituted with an acetyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylnaphthalen-2-yl)acetamide typically involves the acylation of 3-acetylnaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylnaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
N-(3-Acetylnaphthalen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Acetylnaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Acetylnaphthalen-1-yl)acetamide
- N-(4-Acetylnaphthalen-3-yl)acetamide
- N-(1-Acetylnaphthalen-2-yl)acetamide
Uniqueness
N-(3-Acetylnaphthalen-2-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
33333-88-9 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(3-acetylnaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-9(16)13-7-11-5-3-4-6-12(11)8-14(13)15-10(2)17/h3-8H,1-2H3,(H,15,17) |
InChI Key |
ZABPOPLUIAMDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1NC(=O)C |
Origin of Product |
United States |
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